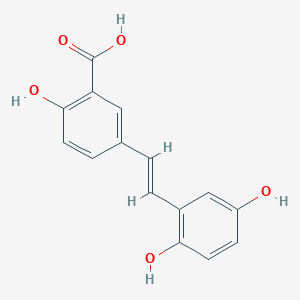

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid

Descripción general

Descripción

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H12O5 and its molecular weight is 272.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid are tubulin and protein-tyrosine kinase p56lck . Tubulin is a globular protein and the main component of microtubules, which are a component of the cell’s cytoskeleton. Protein-tyrosine kinase p56lck is involved in the regulation of cell growth and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It inhibits tubulin polymerization at a concentration of 1.2 mg/mL . It also inhibits protein-tyrosine kinase p56lck, with an IC50 value of 60nM .

Biochemical Pathways

The compound affects the pathways involving tubulin and protein-tyrosine kinase p56lck. By inhibiting tubulin polymerization, it can disrupt the formation of the cell’s cytoskeleton, which can lead to cell death . By inhibiting protein-tyrosine kinase p56lck, it can affect cell growth and differentiation .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The inhibition of tubulin polymerization and protein-tyrosine kinase p56lck by this compound can lead to cell death and changes in cell growth and differentiation . These effects can be beneficial in the treatment of diseases such as cancer, where uncontrolled cell growth is a problem.

Actividad Biológica

5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a vinyl group attached to a hydroxybenzoic acid structure with additional hydroxyl groups that enhance its solubility and reactivity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of hydroxybenzoic acids have been shown to scavenge free radicals effectively, which can contribute to the prevention of oxidative stress-related diseases .

2. Antimicrobial Effects

Several studies have demonstrated the antimicrobial activity of hydroxybenzoic acid derivatives against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial growth .

3. Anticancer Potential

The anticancer properties of similar compounds have been extensively studied. For example, derivatives of phenolic acids have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant activity of various hydroxybenzoic acid derivatives found that this compound exhibited a notable ability to reduce oxidative stress markers in vitro. The compound demonstrated an IC50 value comparable to established antioxidants like vitamin C.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against E. coli and Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential use in developing antimicrobial agents .

Case Study 3: Anticancer Activity

A recent study focused on the anticancer effects of related compounds showed that those with similar structures could induce apoptosis in human cancer cell lines. The study reported that treatment with these compounds resulted in a decrease in cell viability by over 70% at higher concentrations .

Summary of Biological Activities

Propiedades

IUPAC Name |

5-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-11-4-6-13(17)10(8-11)3-1-9-2-5-14(18)12(7-9)15(19)20/h1-8,16-18H,(H,19,20)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPFKZQQTSLEJG-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182097 | |

| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150258-63-2 | |

| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150258-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150258632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC655253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1E)-2-(2,5-Dihydroxyphenyl)ethenyl]-2-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ9S724CLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.